N-Benzyl-3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-amine
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Overview
Description
N-Benzyl-3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-amine: is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with a benzyl group, a methyl group, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with benzyl chloride in the presence of a base to form N-benzylcyclohexanone. This intermediate can then undergo reductive amination with 3-methyl-1-(prop-2-en-1-yl)amine to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-Benzyl-3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: It can be used as a ligand in binding studies to understand receptor-ligand interactions .
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antimicrobial properties. Research is ongoing to explore its potential therapeutic uses .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-Benzyl-3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets such as amine receptors. The compound can bind to these receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects depending on the receptor type and tissue distribution .
Comparison with Similar Compounds
N-Benzylprop-2-en-1-amine: Similar structure but lacks the cyclohexane ring and methyl group.
N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-en-1-amine: Contains a phenylethyl group instead of a benzyl group.
Benzyl(methyl)(prop-2-yn-1-yl)amine: Features a prop-2-yn-1-yl group instead of the cyclohexane ring.
Uniqueness: N-Benzyl-3-methyl-1-(prop-2-en-1-yl)cyclohexan-1-amine is unique due to its combination of a cyclohexane ring, benzyl group, methyl group, and allyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
137106-92-4 |
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Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
N-benzyl-3-methyl-1-prop-2-enylcyclohexan-1-amine |
InChI |
InChI=1S/C17H25N/c1-3-11-17(12-7-8-15(2)13-17)18-14-16-9-5-4-6-10-16/h3-6,9-10,15,18H,1,7-8,11-14H2,2H3 |
InChI Key |
PPXPULMCINULAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CC=C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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